

EACC: A Technical Guide to a Novel Reversible Autophagy Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **EACC**

Cat. No.: **B15582784**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis and disease. The modulation of autophagy holds significant therapeutic potential. This document provides an in-depth technical guide on **EACC** (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate), a novel, reversible small molecule inhibitor of autophagy. **EACC** presents a unique mechanism of action by specifically blocking the late stage of autophagy—the fusion of autophagosomes with lysosomes. This guide details the molecular mechanism of **EACC**, provides comprehensive experimental protocols for its study, summarizes its physicochemical properties and quantitative data regarding its activity, and discusses its potential applications in research and drug development.

Introduction to EACC

EACC is a small molecule compound that has been identified as a potent and reversible inhibitor of autophagic flux.^{[1][2]} Unlike many other autophagy inhibitors that target the early stages of autophagosome formation or alter lysosomal pH, **EACC** specifically impedes the fusion of autophagosomes with lysosomes.^{[3][4]} This targeted mechanism of action makes **EACC** a valuable tool for dissecting the molecular machinery of the late stages of autophagy and presents a promising avenue for therapeutic intervention in diseases where autophagy is dysregulated.

Physicochemical Properties of EACC

A clear understanding of the physicochemical properties of **EACC** is essential for its effective use in experimental settings.

Property	Value	Reference
IUPAC Name	ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carbonyl]carbamate	[5]
Molecular Formula	C13H11N3O6S2	[5][6]
Molecular Weight	369.4 g/mol	[5][7]
CAS Number	864941-31-1	[5][6]
Appearance	Solid	[6]
Solubility	DMSO: 16.88 mg/mL (with sonication)	[6][8]
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent (-80°C): 6 months.	[6]

Mechanism of Action

EACC exerts its inhibitory effect on autophagy by preventing the translocation of the autophagosomal SNARE protein Syntaxin 17 (Stx17) to mature autophagosomes.[1][2] This action is critical because the presence of Stx17 on the autophagosome membrane is a prerequisite for the subsequent fusion with lysosomes. By inhibiting Stx17 loading, **EACC** effectively blocks the formation of the SNARE complex, which also includes SNAP29 and the lysosomal SNARE VAMP8, thereby halting the final degradation step of autophagy.[1][4] A key feature of **EACC** is its reversibility; upon washout of the compound, the block in autophagic flux is relieved.[1]

Signaling Pathway Disrupted by EACC

Caption: Mechanism of **EACC**-mediated inhibition of autophagy.

Quantitative Data

The following table summarizes the key quantitative data related to the experimental use of **EACC**. At present, specific IC₅₀ values for autophagy inhibition and binding affinities have not been widely reported in the literature.

Parameter	Value	Cell Line(s)	Reference
Effective Concentration	5 - 10 μ M	HeLa, BJ, U937	[2][9]
Treatment Duration	2 - 4 hours	HeLa	[1][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of **EACC** on autophagy.

Autophagic Flux Assay using mRFP-GFP-LC3 Reporter

This assay is used to monitor the progression of autophagy from autophagosome formation to autolysosome formation. The tandem fluorescent protein mRFP-GFP-LC3 is used, where GFP fluorescence is quenched in the acidic environment of the autolysosome, while mRFP remains stable.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the mRFP-GFP-LC3 autophagic flux assay.

Detailed Protocol:

- Cell Culture and Transfection:

- Plate cells (e.g., HeLa) on glass coverslips in a 24-well plate.
- Transfect cells with a plasmid encoding mRFP-GFP-LC3 using a suitable transfection reagent according to the manufacturer's instructions.
- Allow cells to express the protein for 24-48 hours.

- **EACC Treatment:**
 - Prepare a stock solution of **EACC** in DMSO.
 - Dilute the **EACC** stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 μ M).
 - Replace the medium in the wells with the **EACC**-containing medium. Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., starvation or rapamycin).
 - Incubate the cells for the desired time (e.g., 2 hours).
- **Cell Fixation and Mounting:**
 - Aspirate the medium and wash the cells twice with phosphate-buffered saline (PBS).
 - Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear staining.
- **Imaging and Analysis:**
 - Acquire images using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm) and mRFP (e.g., 561 nm).
 - Quantify the number of yellow (GFP- and mRFP-positive) puncta, representing autophagosomes, and red (mRFP-positive only) puncta, representing autolysosomes, per

cell using image analysis software (e.g., ImageJ).

- An increase in yellow puncta and a decrease in red puncta in **EACC**-treated cells compared to the control indicates a blockage of autophagosome-lysosome fusion.

Co-Immunoprecipitation (Co-IP) of SNARE Proteins

This protocol is designed to assess the effect of **EACC** on the interaction between Stx17 and VAMP8.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for Co-immunoprecipitation of Stx17 and VAMP8.

Detailed Protocol:

- Cell Culture and Transfection:
 - Plate cells (e.g., HEK293T) in 10 cm dishes.
 - Co-transfect cells with plasmids encoding FLAG-tagged Stx17 and GFP-tagged VAMP8.
- **EACC** Treatment and Cell Lysis:
 - 24-48 hours post-transfection, treat the cells with **EACC** (e.g., 10 μ M) or vehicle (DMSO) for 2 hours.
 - Wash cells with ice-cold PBS and lyse them in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
 - Incubate on ice for 30 minutes with occasional vortexing.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Immunoprecipitation:
 - Transfer the supernatant to a new pre-chilled tube.
 - Incubate the lysate with anti-GFP antibody-conjugated beads (e.g., GFP-Trap) for 2-4 hours or overnight at 4°C with gentle rotation.
- Washing and Elution:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads three to five times with ice-cold Co-IP lysis buffer.
 - Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
- Western Blot Analysis:
 - Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody against the FLAG tag to detect co-immunoprecipitated Stx17.
 - Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
 - A reduced amount of FLAG-Stx17 in the **EACC**-treated sample compared to the control indicates that **EACC** disrupts the interaction between Stx17 and VAMP8.

Western Blotting for LC3

This protocol is used to assess the accumulation of LC3-II, a marker for autophagosomes, upon **EACC** treatment.

Detailed Protocol:

- Cell Treatment and Lysis:

- Plate and treat cells with **EACC** as described above. It is recommended to include a condition with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine as a positive control for autophagic flux blockage.
- Lyse the cells in RIPA buffer supplemented with protease inhibitors.[10]
- Protein Quantification and SDS-PAGE:
 - Determine the protein concentration of the lysates using a BCA assay.
 - Load equal amounts of protein (20-30 µg) per lane on a 12-15% polyacrylamide gel.
- Western Blotting:
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3, 1:1000 dilution) overnight at 4°C.[10]
 - Wash the membrane three times with TBST.
 - Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
 - Wash the membrane three times with TBST and detect the signal using an ECL substrate.
 - An accumulation of the lower band (LC3-II) in **EACC**-treated cells is indicative of autophagosome accumulation due to blocked degradation.

Potential Applications and Future Directions

EACC's specific and reversible mechanism of action makes it a valuable tool for:

- Dissecting the molecular details of autophagosome-lysosome fusion: By reversibly stalling this step, researchers can synchronize a population of cells and study the dynamics of protein and lipid recruitment to the fusion machinery.

- Investigating the role of autophagy in disease: **EACC** can be used in cellular and potentially *in vivo* models to study the consequences of blocking the final stage of autophagy in various pathological contexts, such as neurodegenerative diseases, cancer, and infectious diseases.
- Drug development: As a lead compound, **EACC**'s structure could be optimized to develop more potent and specific inhibitors of the autophagosome-lysosome fusion process for therapeutic applications.

Future research should focus on identifying the direct molecular target of **EACC**, which is currently unknown. Elucidating this will provide deeper insights into the regulation of Stx17 translocation. Furthermore, comprehensive studies on the off-target effects and *in vivo* efficacy and safety of **EACC** are necessary to evaluate its full therapeutic potential.

Conclusion

EACC is a novel and powerful tool for the study of autophagy. Its unique ability to reversibly inhibit the fusion of autophagosomes with lysosomes by preventing Stx17 translocation provides a means to investigate the late stages of this fundamental cellular process with high temporal resolution. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing **EACC** to advance our understanding of autophagy and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative analysis of autophagic flux by confocal pH-imaging of autophagic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of autophagic flux by confocal pH-imaging of autophagic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy EACC | >98% [smolecule.com]
- 6. abmole.com [abmole.com]
- 7. Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate | C13H11N3O6S2 | CID 3704668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. A reversible autophagy inhibitor blocks autophagosome–lysosome fusion by preventing Stx17 loading onto autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [EACC: A Technical Guide to a Novel Reversible Autophagy Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582784#what-is-the-role-of-eacc-in-autophagy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com